![molecular formula C26H24N2O5S B2401275 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide CAS No. 500149-60-0](/img/structure/B2401275.png)
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide
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Description
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide, also known as BMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMSB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Scientific Research Applications
Carbonic Anhydrase Inhibition
- Aromatic Sulfonamide Inhibitors : Studies have demonstrated that aromatic sulfonamides, including those with benzamide groups, can serve as effective inhibitors of carbonic anhydrase isoenzymes, exhibiting nanomolar inhibitory concentrations against various human carbonic anhydrase (hCA) isoforms. These inhibitors show potential in therapeutic applications due to their selective inhibition profiles across different hCA isoforms (Supuran et al., 2013); (Abdoli et al., 2018).
Drug Synthesis and Optimization
- Synthesis of Analogues for Drug Development : Research into the synthesis of various aromatic compounds, including those with benzamide and sulfonamide groups, has led to the development of drug analogues with improved systemic exposure or enhanced therapeutic potential. These studies often focus on optimizing the pharmacokinetic properties of drugs for better efficacy and safety profiles (Owton et al., 1995).
Antimicrobial Activities
- Novel Sulfonamide Compounds : The synthesis of novel sulfonamide derivatives has been explored for their antimicrobial activities. These studies aim to develop new antimicrobial agents capable of inhibiting pathogenic bacteria and fungi, leveraging the structural properties of sulfonamides and benzamides to achieve effective inhibition (Mange et al., 2013).
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-4-15-28(2)34(32,33)19-12-9-17(10-13-19)26(31)27-18-11-14-22-23(16-18)25(30)21-8-6-5-7-20(21)24(22)29/h5-14,16H,3-4,15H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDOTPBQIJROHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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